(R)-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate
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Overview
Description
®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as an amino acid derivative.
Cyclization: The precursor undergoes cyclization to form the azetidine ring. This step may involve the use of reagents like triphosgene or phosgene in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxyazetidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyazetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of azetidine derivatives.
Industrial Applications: The compound finds use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with structural similarity.
4-Oxoazetidine-2-carboxylic acid: A related compound with a similar oxo group.
Methyl 4-oxoazetidine-2-carboxylate: A non-chiral analog.
Uniqueness: ®-Methyl 1-methoxy-4-oxoazetidine-2-carboxylate is unique due to its chiral nature and the presence of both methoxy and oxo functional groups
Properties
IUPAC Name |
methyl (2R)-1-methoxy-4-oxoazetidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-6(9)4-3-5(8)7(4)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMIFYAMICNJE-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)N1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.